molecular formula C10H8O3S B14618238 2(5H)-Furanone, 3-(phenylsulfinyl)- CAS No. 57061-31-1

2(5H)-Furanone, 3-(phenylsulfinyl)-

Cat. No.: B14618238
CAS No.: 57061-31-1
M. Wt: 208.24 g/mol
InChI Key: GHNQSXPZCRRCDJ-UHFFFAOYSA-N
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Description

2(5H)-Furanone, 3-(phenylsulfinyl)- is an organic compound that belongs to the class of furanones Furanones are heterocyclic compounds containing a furan ring with a ketone group The specific structure of 2(5H)-Furanone, 3-(phenylsulfinyl)- includes a phenylsulfinyl group attached to the third carbon of the furanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(5H)-Furanone, 3-(phenylsulfinyl)- typically involves the reaction of furanone derivatives with phenylsulfinyl reagents. One common method includes the oxidation of phenylsulfide derivatives to phenylsulfoxides, followed by their reaction with furanone under controlled conditions. The reaction is usually carried out in the presence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods: Industrial production of 2(5H)-Furanone, 3-(phenylsulfinyl)- may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo further oxidation to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide form.

    Substitution: The phenylsulfinyl group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Phenylsulfide derivatives.

    Substitution: Various substituted furanone derivatives.

Scientific Research Applications

2(5H)-Furanone, 3-(phenylsulfinyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2(5H)-Furanone, 3-(phenylsulfinyl)- involves its interaction with various molecular targets. The phenylsulfinyl group can act as an electrophile, participating in reactions with nucleophilic sites in biological molecules. This interaction can lead to the modulation of biological pathways, potentially resulting in therapeutic effects.

Comparison with Similar Compounds

    2(5H)-Furanone, 3-(phenylsulfanyl)-: Similar structure but with a sulfide group instead of a sulfoxide.

    2(5H)-Furanone, 3-(phenylsulfonyl)-: Contains a sulfone group, representing a further oxidized form.

    2(5H)-Furanone, 3-(methylsulfinyl)-: Similar structure with a methylsulfinyl group instead of a phenylsulfinyl group.

Uniqueness: 2(5H)-Furanone, 3-(phenylsulfinyl)- is unique due to the presence of the phenylsulfinyl group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research applications.

Properties

CAS No.

57061-31-1

Molecular Formula

C10H8O3S

Molecular Weight

208.24 g/mol

IUPAC Name

4-(benzenesulfinyl)-2H-furan-5-one

InChI

InChI=1S/C10H8O3S/c11-10-9(6-7-13-10)14(12)8-4-2-1-3-5-8/h1-6H,7H2

InChI Key

GHNQSXPZCRRCDJ-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C(=O)O1)S(=O)C2=CC=CC=C2

Origin of Product

United States

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